![molecular formula C8H13NO3 B1530753 1,9-二氧杂-3-氮杂螺[5.5]十一烷-2-酮 CAS No. 1781131-51-8](/img/structure/B1530753.png)

1,9-二氧杂-3-氮杂螺[5.5]十一烷-2-酮

描述

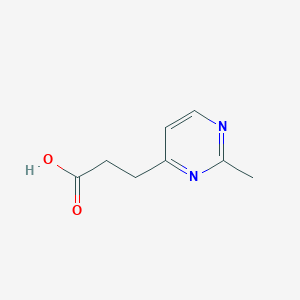

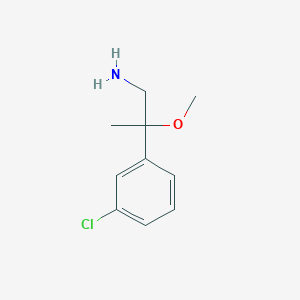

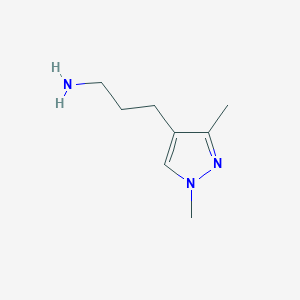

“1,9-Dioxa-3-azaspiro[5.5]undecan-2-one” is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 . It is used for research purposes .

Synthesis Analysis

A review discusses the synthesis of 1,9-diazaspiro[5.5]undecanes, including those ring-fused with arenes and heteroarenes and/or containing a carbonyl group at position 2 . The synthesis of the 1,9-diazaspiro[5.5]undecane cores is highlighted, with each type of arene fusion having its own preferable synthesis strategy . Substitution options at position 9 and/or 1 are specific for each compound and mostly concern the last step of the synthesis .

Molecular Structure Analysis

The molecular structure of “1,9-Dioxa-3-azaspiro[5.5]undecan-2-one” consists of a spiro-fused system with two oxygen atoms and one nitrogen atom incorporated into the ring structure .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1,9-Dioxa-3-azaspiro[5.5]undecan-2-one” include a molecular weight of 171.19 and a molecular formula of C8H13NO3 . Other specific physical and chemical properties such as boiling point and storage conditions are not provided in the search results .

科学研究应用

1,9-二氧杂-3-氮杂螺[5.5]十一烷-2-酮:综合分析

安全和危害

作用机制

Target of Action

A structurally similar compound, 1,4,9-triazaspiro[55]undecan-2-one, has been reported to target METTL3, a key player in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .

Mode of Action

The exact mode of action of 1,9-Dioxa-3-azaspiro[5It’s known that spiro compounds with saturated six-membered rings exhibit intriguing conformational and configurational aspects . The flipping of the six-membered rings transforms one enantiomer into another, this conformational equilibrium being an enantiomeric inversion .

Biochemical Pathways

The specific biochemical pathways affected by 1,9-Dioxa-3-azaspiro[5The mettl3/mettl14 protein complex, which is targeted by the structurally similar compound 1,4,9-triazaspiro[55]undecan-2-one, is part of the m6A regulation machinery, suggesting potential involvement in RNA modification pathways .

Pharmacokinetics

The pharmacokinetic properties of 1,9-Dioxa-3-azaspiro[5The structurally similar compound 1,4,9-triazaspiro[55]undecan-2-one has been reported to have favorable ADME properties .

Result of Action

The molecular and cellular effects of 1,9-Dioxa-3-azaspiro[5It’s known that the structurally similar compound 1,4,9-triazaspiro[55]undecan-2-one is able to reduce the m6A/A level of polyadenylated RNA in certain cell lines .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1,9-Dioxa-3-azaspiro[5It’s known that the structurally similar compound 1,4,9-triazaspiro[55]undecan-2-one had mediocre stability toward enzymatic degradation with half-lives lower than 12 min upon incubation with rat liver microsomes .

生化分析

Cellular Effects

Similar compounds have shown to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines . This suggests that 1,9-Dioxa-3-azaspiro[5.5]undecan-2-one could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on the behavior of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

1,9-dioxa-3-azaspiro[5.5]undecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c10-7-9-4-1-8(12-7)2-5-11-6-3-8/h1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOLNCFCSNCLIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)OC12CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1530680.png)

![tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1530685.png)

![(1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1530690.png)

![Isoxazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B1530693.png)